3,5-Dibromo-4-methylbenzonitrile
Overview
Description
3,5-Dibromo-4-methylbenzonitrile is an organic compound with the molecular formula C₈H₅Br₂N It is characterized by the presence of two bromine atoms and a methyl group attached to a benzene ring, which also contains a cyano group (-CN)
Synthetic Routes and Reaction Conditions:
Halogenation: One common method involves the halogenation of 4-methylbenzonitrile using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃). The reaction typically occurs at room temperature or slightly elevated temperatures.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of a suitable precursor, such as 3,5-dibromotoluene, with a cyanide ion (CN⁻) to introduce the cyano group.
Industrial Production Methods: In an industrial setting, the compound is often synthesized through continuous flow processes to ensure consistency and efficiency. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Substitution reactions involve replacing one or more bromine atoms with other functional groups, using nucleophiles like sodium azide (NaN₃) or thiols.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, aqueous conditions.
Reduction: LiAlH₄, H₂, palladium on carbon (Pd/C).
Substitution: NaN₃, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Azides or thioethers.
Scientific Research Applications
3,5-Dibromo-4-methylbenzonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3,5-Dibromo-4-methylbenzonitrile is structurally similar to other halogenated benzonitriles, such as 2,6-dibromo-4-methylbenzonitrile and 3,5-dibromo-2-methylbenzonitrile. its unique combination of bromine atoms and the cyano group provides distinct chemical properties and reactivity patterns. These differences make it particularly useful in specific applications where other compounds may not be as effective.
Comparison with Similar Compounds
2,6-Dibromo-4-methylbenzonitrile
3,5-Dibromo-2-methylbenzonitrile
2,6-Dibromo-3-methylbenzonitrile
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Properties
IUPAC Name |
3,5-dibromo-4-methylbenzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFLOIYSUOKKBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C#N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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